molecular formula C9H12N2O2 B13290918 (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid

(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid

Cat. No.: B13290918
M. Wt: 180.20 g/mol
InChI Key: ADHDQNCDTKRJGO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted at the 4-position with a methyl group

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar structure but lacks the propanoic acid moiety.

    3-Amino-4-methylpyridine: Similar structure but with the amino group at a different position.

    2-Amino-3-methylpyridine: Similar structure but with the methyl group at a different position.

Uniqueness

(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

ADHDQNCDTKRJGO-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CN=C1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=C(C=CN=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.